2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid
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Overview
Description
“2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid” is a chemical compound with the CAS Number: 1016514-45-6 . It has a molecular weight of 266.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9F3O3S/c11-10(12,13)16-8-3-1-7(2-4-8)5-17-6-9(14)15/h1-4H,5-6H2,(H,14,15) . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
1. Synthesis and Biological Activity of Thiourea and Acetophenone Derivatives
2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid is used in synthesizing sulfur- and nitrogen-containing derivatives with biological activity. Compounds like 1-(6-Methyl-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone, derived from reactions involving this acid, demonstrate significant antioxidant effects and influence biological membranes, including stabilizing erythrocyte membranes and affecting mitochondrial membrane potential (Farzaliyev et al., 2020).
2. Synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic Acids
This compound is also involved in the synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids. These acids are produced via hydrolytic transformations under specific conditions, leading to compounds with potential applications in various fields including pharmaceuticals (Rudyakova et al., 2006).
3. Coordination and Catalytic Use in Organometallic Chemistry
In organometallic chemistry, derivatives of this compound are used for coordination and catalytic purposes. These compounds demonstrate potential in catalyzing various chemical reactions, contributing to advancements in synthetic chemistry (Zábranský et al., 2018).
4. Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Bicyclic Dioxetanes
This acid is utilized in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. These compounds have applications in light-emitting reactions and could be useful in various analytical and diagnostic procedures (Watanabe et al., 2010).
5. Synthesis of Surfactants
It's used in the synthesis of surfactants, especially dianionic-headed surfactants. These surfactants, due to their unique molecular structure, have potential applications in a variety of industrial processes (Jiang & Xu, 2017).
Mechanism of Action
Target of Action
For instance, some compounds containing a trifluoromethoxyphenyl group have been found to act as peroxisome proliferator-activated receptor agonists .
Biochemical Pathways
If it acts as a peroxisome proliferator-activated receptor agonist, it could be involved in regulating lipid metabolism, glucose homeostasis, and inflammation .
Result of Action
If it acts as a peroxisome proliferator-activated receptor agonist, it could potentially influence processes such as lipid metabolism, glucose regulation, and inflammatory responses .
Future Directions
Properties
IUPAC Name |
2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3S/c11-10(12,13)16-8-3-1-7(2-4-8)5-17-6-9(14)15/h1-4H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUKBDRGSSLVQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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